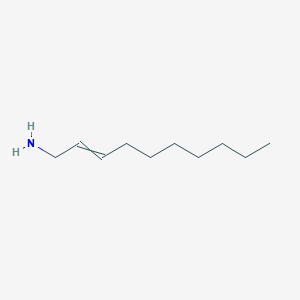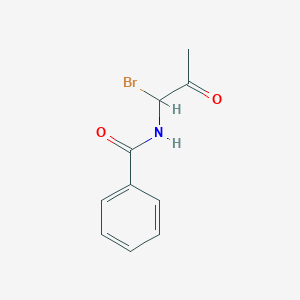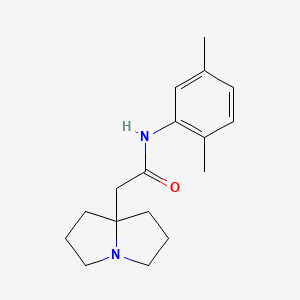![molecular formula C17H13N3O5 B14394887 N-{4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]phenyl}acetamide CAS No. 88353-26-8](/img/structure/B14394887.png)
N-{4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)acetamide: is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)acetamide typically involves a nucleophilic substitution reaction. One common method includes the reaction of 4-chloro-3-nitro-2H-chromen-2-one with 4-(4-aminophenyl)morpholine-3-one in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) . The reaction is carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the chromen ring makes it susceptible to nucleophilic attack, facilitating substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetamide moiety.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products Formed:
Reduction: Conversion of the nitro group to an amino group.
Oxidation: Formation of corresponding oxidized products at the phenylacetamide moiety.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its anticonvulsant properties, showing significant activity in animal models.
Medicine: Potential therapeutic applications due to its anticonvulsant and antimicrobial properties.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(4-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)acetamide is primarily associated with its interaction with γ-aminobutyric acid (GABA) ionotropic receptors . This interaction is believed to contribute to its anticonvulsant properties by modulating neurotransmitter activity in the brain. Additionally, the compound’s antimicrobial activity may be linked to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparaison Avec Des Composés Similaires
4-[(3-Nitro-2-oxo-2H-chromen-4-yl)amino]butanoic acid: Exhibits similar anticonvulsant properties.
7-Hydroxycoumarin derivatives: Known for their sedative and tranquilizing effects.
Uniqueness: N-(4-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)acetamide stands out due to its specific structural features, such as the nitro group on the chromen ring and the phenylacetamide moiety. These features contribute to its unique biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
88353-26-8 |
|---|---|
Formule moléculaire |
C17H13N3O5 |
Poids moléculaire |
339.30 g/mol |
Nom IUPAC |
N-[4-[(3-nitro-2-oxochromen-4-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C17H13N3O5/c1-10(21)18-11-6-8-12(9-7-11)19-15-13-4-2-3-5-14(13)25-17(22)16(15)20(23)24/h2-9,19H,1H3,(H,18,21) |
Clé InChI |
CGKLJOMBEYWSAR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


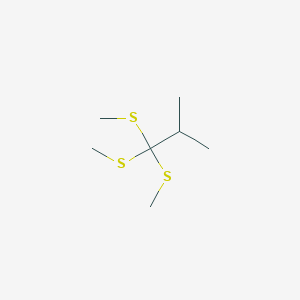
![2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile](/img/structure/B14394811.png)
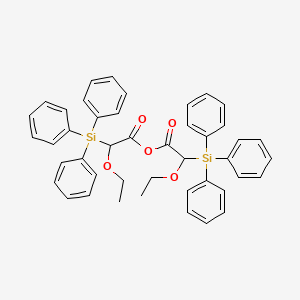
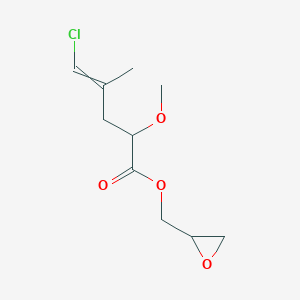
![(6-Hydroxyspiro[4.5]decan-6-yl)acetic acid](/img/structure/B14394828.png)
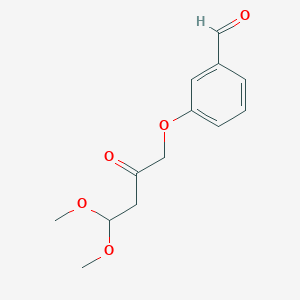
![1H-Benzo[c]quinolizine-5,5(6H)-dicarbonitrile, 2,3,4,4a-tetrahydro-](/img/structure/B14394837.png)

![Diethyl {2,2-bis[(but-2-en-1-yl)sulfanyl]-1-cyanoethenyl}phosphonate](/img/structure/B14394872.png)
![[2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid](/img/structure/B14394874.png)
![1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one](/img/structure/B14394875.png)
